(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal
Overview
Description
“(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal” is chemically similar to Isotretinoin, which is an orally active retinoic acid derivative used for the treatment of severe refractory nodulocystic acne . It primarily acts by reducing sebaceous gland size and sebum production, altering skin surface lipid composition .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclohexene ring with three methyl groups attached to one of the carbon atoms. The rest of the molecule consists of a pentadienal group with a methyl substituent .Scientific Research Applications
Chemical Transformations and Syntheses
Transformations into Keto Aldehydes : The compound undergoes transformations into keto aldehydes. This is achieved through reactions with mercuric chloride and ethanol, followed by heating with glacial acetic acid, forming isomers characterized as 2,4-dinitrophenylhydrazones (Mikhaĭlov & Ter-sarkisyan, 1965).
Synthesis of Retinoic Acid Metabolites : It serves as an intermediate in the synthesis of retinoic acid and 13-cis-retinoic acid metabolites. This is done using Wittig condensation with different reactants to produce various nonatetraenoic acids (Aig et al., 1987).
Production of Vitamin A Allied Substances : The compound is instrumental in synthesizing substances allied to Vitamin A. This is achieved through processes like hydrogenation and Normant vinylation of β-ionone (Yanovskaya, 1960).
Preparation of Phosphonates : It is used in the preparation of 3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl) pentadienyl phosphonate, a significant intermediate in the production of retinol acetate and carotenoid (Shen Run-pu, 2008).
Synthesis of Abscisic Acid Analogues : The compound is transformed into aldehyde, alcohol, and triol derivatives of abscisic acid. This is achieved using reagents like oxalyl chloride and NaBH4 under simple conditions (Ward & Gai, 1997).
Plant Growth Inhibitory Activities : It is used in the synthesis of chiral enantiomers showing significant inhibitory activity in plant growth assays (Oritani & Yamashita, 1983).
properties
IUPAC Name |
(2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSCPNCFKJCFR-GHYOLMRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431944 | |
Record name | (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal | |
CAS RN |
54226-17-4 | |
Record name | beta-Ionylideneacetaldehyde, (7E,9Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054226174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-IONYLIDENEACETALDEHYDE, (7E,9Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF36R5J7B2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.